tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17231945
InChI: InChI=1S/C12H23NO3/c1-11(2,3)15-9-7-13(8-9)10(14)16-12(4,5)6/h9H,7-8H2,1-6H3
SMILES:
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC17231945

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate -

Specification

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
IUPAC Name tert-butyl 3-[(2-methylpropan-2-yl)oxy]azetidine-1-carboxylate
Standard InChI InChI=1S/C12H23NO3/c1-11(2,3)15-9-7-13(8-9)10(14)16-12(4,5)6/h9H,7-8H2,1-6H3
Standard InChI Key VXNZTAWIMXNBPR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC1CN(C1)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate (theoretical molecular formula: C12H23NO3\text{C}_{12}\text{H}_{23}\text{NO}_3) is a four-membered heterocyclic compound with a nitrogen atom at position 1. The molecule is characterized by:

  • A tert-butoxycarbonyl (Boc) group at position 1, a common protecting group for amines.

  • A tert-butoxy ether substituent at position 3, enhancing steric bulk and stability.

Theoretical molecular weight calculations yield 229.32g/mol229.32 \, \text{g/mol}, though experimental validation is required. Comparable azetidine derivatives, such as tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (CAS 942308-05-6, C10H19NO3\text{C}_{10}\text{H}_{19}\text{NO}_3), exhibit molecular weights of 201.26g/mol201.26 \, \text{g/mol} , suggesting similar polarity and solubility profiles for the target compound.

Synthetic Methodologies

Cyclization and Protection Strategies

Azetidine rings are typically synthesized via cyclization or strain-release reactions. For example, Ji et al. (2018) demonstrated the use of 1-azabicyclo[1.1.0]butane in gram-scale syntheses of protected 3-haloazetidines under mild conditions . This approach could be adapted for the target compound by introducing tert-butoxy groups via nucleophilic substitution or etherification.

Stepwise Functionalization

A representative synthesis for analogous compounds involves:

  • Ring Formation: Cyclization of epichlorohydrin with amines to form azetidine intermediates .

  • Protection: Sequential Boc protection using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of bases like triethylamine.

  • Etherification: Alkylation of the azetidine hydroxyl group with tert-butyl bromide or iodide, as seen in the synthesis of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (59% yield using NaH/DMF) .

Physicochemical Properties

While experimental data for the target compound is unavailable, inferences can be made from related structures:

Propertytert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate (Theoretical)tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Molecular FormulaC12H23NO3\text{C}_{12}\text{H}_{23}\text{NO}_3C10H19NO3\text{C}_{10}\text{H}_{19}\text{NO}_3
Molecular Weight (g/mol)229.32201.26
Boiling PointN/AN/A
SolubilityLikely polar aprotic solvents (e.g., DMF, THF)Soluble in ethyl acetate, DMF

The tert-butoxy group’s steric hindrance may reduce crystallinity, favoring oily or amorphous states, as observed in similar derivatives .

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